molecular formula C8H19NO B13159378 1-Aminooctan-3-ol

1-Aminooctan-3-ol

Cat. No.: B13159378
M. Wt: 145.24 g/mol
InChI Key: PYACXHRKEWIWIQ-UHFFFAOYSA-N
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Description

1-Aminooctan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of octanol, featuring both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooctan-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrooctan-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 1-octene with hydroxylamine, followed by reduction with sodium borohydride.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 1-nitrooctan-3-ol. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-Aminooctan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-aminooctan-3-one or 1-aminooctanal.

    Reduction: Formation of 1-aminooctane.

    Substitution: Formation of 1-chlorooctan-3-ol or 1-bromooctan-3-ol.

Scientific Research Applications

1-Aminooctan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Aminooctan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Octanol: Lacks the amino group, making it less reactive in certain chemical reactions.

    1-Aminooctane: Lacks the hydroxyl group, limiting its ability to participate in oxidation-reduction reactions.

    1-Aminooctan-2-ol: Similar structure but with the hydroxyl group on a different carbon, leading to different chemical properties.

Uniqueness: 1-Aminooctan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-aminooctan-3-ol

InChI

InChI=1S/C8H19NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7,9H2,1H3

InChI Key

PYACXHRKEWIWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCN)O

Origin of Product

United States

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